molecular formula C12H14O5 B1523587 3'-Acetoxy-2',4'-dimethoxyacetophenone CAS No. 63604-86-4

3'-Acetoxy-2',4'-dimethoxyacetophenone

Cat. No.: B1523587
CAS No.: 63604-86-4
M. Wt: 238.24 g/mol
InChI Key: DJHZYEIVECLLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Acetoxy-2',4'-dimethoxyacetophenone is a chemical compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol. This compound is characterized by the presence of an acetoxy group (-COCH3) at the 3' position and methoxy groups (-OCH3) at the 2' and 4' positions on the acetophenone structure. It is a solid substance commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Acetoxy-2',4'-dimethoxyacetophenone typically involves the acetylation of 2',4'-dimethoxyacetophenone. This can be achieved by reacting 2',4'-dimethoxyacetophenone with acetic anhydride in the presence of a suitable catalyst, such as pyridine, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3'-Acetoxy-2',4'-dimethoxyacetophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted acetophenones.

Scientific Research Applications

3'-Acetoxy-2',4'-dimethoxyacetophenone is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

  • Biology: In biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: As a precursor for the synthesis of pharmaceuticals and in drug discovery research.

  • Industry: In the development of new materials and chemical processes.

Mechanism of Action

3'-Acetoxy-2',4'-dimethoxyacetophenone is similar to other acetophenone derivatives, such as 2',4'-dimethoxyacetophenone and 3',4'-dimethoxyacetophenone. its unique combination of acetoxy and methoxy groups gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other acetophenone derivatives may not be suitable.

Comparison with Similar Compounds

  • 2',4'-Dimethoxyacetophenone

  • 3',4'-Dimethoxyacetophenone

  • 2',3'-Dimethoxyacetophenone

  • 3',5'-Dimethoxyacetophenone

Properties

IUPAC Name

(3-acetyl-2,6-dimethoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7(13)9-5-6-10(15-3)12(11(9)16-4)17-8(2)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHZYEIVECLLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695641
Record name 3-Acetyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63604-86-4
Record name 3-Acetyl-2,6-dimethoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Acetoxy-2',4'-dimethoxyacetophenone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3'-Acetoxy-2',4'-dimethoxyacetophenone
Reactant of Route 3
Reactant of Route 3
3'-Acetoxy-2',4'-dimethoxyacetophenone
Reactant of Route 4
Reactant of Route 4
3'-Acetoxy-2',4'-dimethoxyacetophenone
Reactant of Route 5
Reactant of Route 5
3'-Acetoxy-2',4'-dimethoxyacetophenone
Reactant of Route 6
3'-Acetoxy-2',4'-dimethoxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.